Structural Differentiation from 6-Hydroxybenzbromarone: Benzofuran Ring Substitution Pattern
CAS 42434-98-0 (metabolite M7) is characterized by an alpha-hydroxy-alpha-methyl substitution on the benzofuran-7-acetic acid scaffold, whereas 6-hydroxybenzbromarone (CAS 152831-00-0) retains the intact 3,5-dibromo-4-hydroxybenzoyl ketone moiety with hydroxylation occurring at the 6-position of the benzofuran ring [1][2]. This fundamental structural difference results in distinct molecular formulas: C17H14O4 (MW 282.29) for CAS 42434-98-0 vs. C17H12Br2O4 (MW 440.1) for 6-hydroxybenzbromarone — a mass difference of 157.81 Da . Additionally, CAS 42434-98-0 lacks bromine atoms entirely, while 6-hydroxybenzbromarone contains two bromine atoms with a characteristic isotopic pattern, enabling unambiguous discrimination by high-resolution mass spectrometry .
| Evidence Dimension | Molecular formula and mass |
|---|---|
| Target Compound Data | C17H14O4; MW 282.29; 0 bromine atoms |
| Comparator Or Baseline | 6-Hydroxybenzbromarone: C17H12Br2O4; MW 440.1; 2 bromine atoms |
| Quantified Difference | Mass difference of 157.81 Da; bromine content difference of 2 atoms |
| Conditions | Structural comparison based on published molecular formulas and mass spectral data |
Why This Matters
The absence of bromine in CAS 42434-98-0 eliminates the characteristic 1:2:1 isotopic pattern of dibrominated compounds, requiring a distinct MS detection window and preventing cross-interference in MRM-based quantification.
- [1] IntEDE. Details of the Drug Metabolite (DM): Benzbromarone metabolite M7 (DM001635). https://intede.idrblab.net/drug_metabolite/1635 View Source
- [2] Wu H, Peng Y, Wang S, Wang K, Zhao X, Jiang F. Metabolism studies of benzbromarone in rats by high performance liquid chromatography–quadrupole time of flight mass spectrometry. Journal of Chromatography B. 2012;911:122-132. View Source
